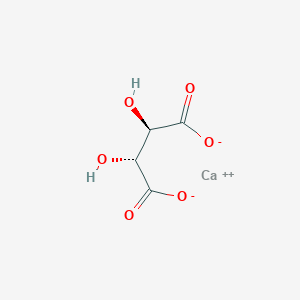
calcium;(2R,3R)-2,3-dihydroxybutanedioate
描述
calcium;(2R,3R)-2,3-dihydroxybutanedioate is a calcium salt of butanedioic acid, 2,3-dihydroxy-(2R,3R)-. This compound is known for its role in various industrial and scientific applications due to its unique chemical properties. It is often used in the food industry, pharmaceuticals, and as a reagent in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) typically involves the reaction of butanedioic acid, 2,3-dihydroxy-(2R,3R)- with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where butanedioic acid, 2,3-dihydroxy-(2R,3R)- is reacted with calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then filtered and the product is crystallized out.
化学反应分析
Types of Reactions
calcium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
calcium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is used in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the food industry as an additive and in the production of biodegradable polymers.
作用机制
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. It can also participate in metabolic pathways, influencing the production and utilization of energy.
相似化合物的比较
Similar Compounds
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, potassium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, sodium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, ammonium salt (1:1)
Uniqueness
calcium;(2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific interaction with calcium ions, which can influence its solubility, stability, and reactivity compared to its potassium, sodium, and ammonium counterparts. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in certain pharmaceutical formulations and food additives.
属性
分子式 |
C4H4CaO6 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI 键 |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













